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Tivozanib Application Notes

Drug Characteristics and Mechanism of Action

Tivozanib is an oral, next-generation vascular endothelial growth factor receptor (VEGFR) tyrosine

kinase inhibitor (TKI). Its design aims to optimize efficacy and tolerability through high selectivity and a

long half-life [1] [2].

Mode of Action: Tivozanib is a potent and selective inhibitor of VEGFR-1, VEGFR-2, and
VEGFR-3 [3] [1]. By blocking these receptors, it inhibits VEGF-induced signaling pathways that are

critical for endothelial cell proliferation, migration, survival, and tumor-associated angiogenesis [3].
The targeted inhibition of all three VEGFRs is considered a key differentiator, as each receptor plays

a distinct role in cancer angiogenesis [3].
Pharmacology: It is characterized as a highly selective VEGFR TKI, which is associated with an

improved tolerability profile compared to earlier, less selective TKIs [3] [4].

Patient Selection Criteria

Approval and guideline recommendations for tivozanib specify a defined patient population within the

treatment sequence for advanced RCC. The table below summarizes the core selection criteria based on
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major regulatory and guideline sources.

Authority Indication / Recommendation
Prior Systemic
Therapies
Required

Key Patient
Considerations

U.S. FDA [2] [5] Relapsed/refractory advanced RCC Two or more
prior therapies

NCCN
Guidelines
(Category 1) [2]

Subsequent therapy for clear cell

RCC

Two or more
prior therapies

A preferred regimen in

the relapsed/refractory
setting.

European
Medicines
Agency [6]

First-line treatment for advanced
RCC; or VEGFR & mTOR pathway

inhibitor-naïve after one prior cytokine
therapy

None (1L) or
one prior

cytokine
therapy

Not for use after prior
VEGFR or mTOR

inhibitors.

The clinical scenarios for tivozanib use are further detailed below:

Third-Line (or Later) Treatment in RCC: The most established use is for patients with relapsed or
refractory advanced RCC following two or more prior systemic therapies [2] [5]. The NCCN

Guidelines assign this a Category 1 recommendation, based on evidence from the TIVO-3 trial [2].
Second-Line Treatment Post-Immunotherapy: Recent data from the TiNivo-2 trial support the

activity of tivozanib monotherapy in patients progressing after one prior immune checkpoint inhibitor
(ICI)-based regimen [7] [8]. This positions tivozanib as a viable VEGF-TKI option immediately
following frontline immunotherapy combinations (e.g., ipilimumab/nivolumab or a TKI/ICI) [8].
First-Line Treatment (EU): The EMA has approved tivozanib for the first-line treatment of adult

patients with advanced RCC [6].

The following diagram illustrates the decision pathway for tivozanib patient selection in advanced RCC:
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Patient with Advanced RCC

First-Line Treatment EMA: Consider Tivozanib
(First-Line)EU Context

Disease Progression
on 1st Line ICI Combo?

Second-Line Context

Disease Progression
after ≥2 Prior Therapies?

Third-Line or Later

End

No

Consider Tivozanib
(Second-Line)

Yes

NCCN Category 1: Tivozanib
(Subsequent Therapy)

Yes

No

Click to download full resolution via product page

Clinical Efficacy Data Summary

The approval and guideline inclusion of tivozanib are supported by key clinical trials. The table below

summarizes quantitative efficacy data from the pivotal TIVO-3 trial and the recent TiNivo-2 study for easy
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comparison.

Trial
(Phase)

Patient
Population

Comparison
Progression-Free
Survival (PFS)

Overall
Survival
(OS)

Objective
Response Rate
(ORR)

| TIVO-3 (Phase 3) [3] [1] [5] | Relapsed/refractory RCC after ≥2 prior therapies (70% after 2 TKIs) |

Tivozanib vs. Sorafenib | 5.6 mo vs. 3.9 mo HR: 0.73; P=0.016 | 16.4 mo vs. 19.2 mo HR: 0.97; P=0.78

(Final) [5] | 18% vs. 8% | | TiNivo-2 (Phase 3) [7] [8] | Advanced RCC after 1-2 prior lines (including an

ICI) | Tivozanib (mono) vs. Tivozanib + Nivolumab | 9.2 mo (mono in 2L post-IO) [7] | Data Immature |

22-32% (mono in 2L) [8] |

Experimental Protocol Overview

For research and clinical application, the established dosing and management protocols are as follows.

1. Recommended Dosing and Administration

Standard Monotherapy Dose: 1.34 mg taken orally once daily for 21 consecutive days, followed by
a 7-day rest period, comprising a 28-day cycle [6] [2] [8].

Dose in Clinical Trial Combinations: When combined with nivolumab in the TiNivo-2 study, the
tivozanib dose was reduced to 0.89 mg on the same 21-days-on/7-days-off schedule [9] [8].

Treatment Duration: Administration continues until disease progression or unacceptable toxicity [2]
[9].

2. Key Clinical Trial Methodology (TiNivo-2) The TiNivo-2 study provides a contemporary model for

evaluating tivozanib in the post-immunotherapy setting [9] [8].

Study Design: A Phase 3, randomized, controlled, multicenter, open-label study.
Patient Population: Adults with advanced RCC with a clear cell component, who progressed during

or after 1 or 2 prior lines of therapy, one of which must have been an Immune Checkpoint
Inhibitor (ICI). ECOG performance status of 0 or 1 was required.

Randomization and Arms: Patients were randomized 1:1 to:
Arm A: Tivozanib monotherapy (1.34 mg).

Arm B: Tivozanib (0.89 mg) in combination with intravenous nivolumab (dosed on Day 1 of
each cycle).

Primary Endpoint: Progression-Free Survival (PFS) assessed by independent review.
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Key Secondary Endpoints: Overall Survival, Objective Response Rate, Duration of Response, and

Safety.

3. Safety and Tolerability Management Tivozanib's safety profile is characterized by side effects common

to VEGFR TKIs, but with a potentially lower rate of certain class-specific toxicities like hand-foot skin

reaction compared to sorafenib [3] [1].

Common Adverse Events: The most common (≥20%) adverse reactions include fatigue,
hypertension, diarrhea, decreased appetite, nausea, dysphonia, hypothyroidism, cough, and

stomatitis [2].
Important Safety Monitoring and Management:

Hypertension: Monitor blood pressure regularly and treat with anti-hypertensives. Dose
reduction or interruption may be necessary for persistent hypertension [2].

Proteinuria: Monitor urine protein throughout treatment. Dose modification is recommended for
moderate to severe proteinuria [2].

Thyroid Dysfunction: Monitor thyroid function tests before and during therapy [2].
Risk of Impaired Wound Healing: Withhold tivozanib for at least 24 days prior to elective

surgery. Do not administer for at least 2 weeks following major surgery until adequate wound
healing is confirmed [2].

Dose Modifications: For adverse events, the dose can be reduced from 1.34 mg to 0.89 mg, or
further to a second reduction of 0.52 mg. Treatment interruption may also be employed [6] [2].

Conclusion

Tivozanib represents an important therapeutic option in the advanced RCC treatment landscape,

distinguished by its high selectivity for VEGFR and a favorable tolerability profile. Its primary utility lies

in the treatment of patients with relapsed or refractory disease following two or more prior systemic

therapies, a setting in which it has received a Category 1 recommendation from the NCCN. Emerging

evidence also supports its activity as a second-line agent after progression on modern ICI-based

combinations. For researchers and clinicians, understanding these specific selection criteria and the

associated clinical evidence is crucial for the appropriate application of this targeted therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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